N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is known for its unique chemical structure and properties that make it a promising candidate for further exploration.
Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds using benzothiazole derivatives as key intermediates. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Compounds related to the queried chemical structure have been evaluated for their antimicrobial and antioxidant activities. For example, Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces sp. YIM 67086, showing significant antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Synthesis and Biological Activity
Research on the synthesis and biological activity of benzothiazole derivatives reveals their potential as antimicrobial agents. Anuse et al. (2019) synthesized substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives and evaluated them for antimicrobial activity, finding some compounds with promising activity against resistant bacterial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Development of Synthesis Methods
Studies have also been conducted to develop new synthesis methods for benzothiazole and related compounds. Wu et al. (2014) presented a copper-catalysed intramolecular O-arylation method for efficient synthesis of 2-substituted benzoxazoles from benzamides, showing versatility and mild reaction conditions (Wu, Zhang, Wei, Liu, Xie, Jiang, & Dai, 2014).
Anticancer Activity
Research into the anticancer activity of benzothiazole derivatives has highlighted their potential in cancer therapy. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzothiazole sulfonamide derivatives, which showed promising in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c1-27-13-6-5-12(20)17-16(13)21-19(28-17)22-18(26)10-3-2-4-11(9-10)23-14(24)7-8-15(23)25/h2-6,9H,7-8H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVIYKJUQFSXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
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